molecular formula C13H25NO6 B195369 Isometheptene bitartrate CAS No. 5984-50-9

Isometheptene bitartrate

Cat. No.: B195369
CAS No.: 5984-50-9
M. Wt: 291.34 g/mol
InChI Key: HLRDXBKIKFQOFS-UHFFFAOYSA-N
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Description

Isometheptene bitartrate is a sympathomimetic amine that is commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the narrowing of blood vessels, which helps alleviate the symptoms associated with these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isometheptene bitartrate involves the reaction of isometheptene with tartaric acid. The process typically includes the following steps:

    Preparation of Isometheptene: Isometheptene is synthesized through the alkylation of 2-methylamino-iso-octene.

    Formation of Bitartrate Salt: The isometheptene is then reacted with tartaric acid to form the bitartrate salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Chemical Reactions Analysis

Types of Reactions: Isometheptene bitartrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced to its corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Isometheptene bitartrate has several scientific research applications, including:

    Chemistry: Used as a model compound in studying sympathomimetic amines and their reactions.

    Biology: Investigated for its effects on blood vessels and its potential use in treating vascular disorders.

    Medicine: Widely used in the treatment of migraines and tension headaches. Research is ongoing to explore its efficacy in other neurological conditions.

    Industry: Utilized in the pharmaceutical industry for the production of migraine medications

Mechanism of Action

Isometheptene bitartrate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of blood vessels, leading to vasoconstriction. This process involves:

Comparison with Similar Compounds

Isometheptene bitartrate is unique among sympathomimetic amines due to its specific use in treating migraines and tension headaches. Similar compounds include:

    Heptaminol: Another sympathomimetic amine with vasoconstricting properties.

    Methylhexanamine: Used as a stimulant and vasoconstrictor.

    Tuaminoheptane: A sympathomimetic amine with similar vasoconstricting effects.

Uniqueness: this compound is particularly effective in treating migraines due to its ability to reverse vasodilation, a common feature of migraine attacks. Its combination with other agents like dichloralphenazone and acetaminophen enhances its therapeutic efficacy .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;N,6-dimethylhept-5-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDXBKIKFQOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-50-9
Record name [R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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